molecular formula C21H14Cl2N2O2 B15017310 N-[(E)-(3,4-dichlorophenyl)methylidene]-2-(3-methoxyphenyl)-1,3-benzoxazol-5-amine

N-[(E)-(3,4-dichlorophenyl)methylidene]-2-(3-methoxyphenyl)-1,3-benzoxazol-5-amine

Cat. No.: B15017310
M. Wt: 397.2 g/mol
InChI Key: RWWXSTTYSXEQGN-UHFFFAOYSA-N
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Description

(E)-1-(3,4-Dichlorophenyl)-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]methanimine is a complex organic compound characterized by its unique structure, which includes dichlorophenyl and methoxyphenyl groups attached to a benzoxazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3,4-Dichlorophenyl)-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]methanimine typically involves a multi-step process. One common method includes the following steps:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized through a cyclization reaction involving o-aminophenol and a carboxylic acid derivative.

    Attachment of Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable dichlorophenyl halide reacts with the benzoxazole intermediate.

    Introduction of Methoxyphenyl Group: The methoxyphenyl group is added through a similar nucleophilic substitution reaction, using a methoxyphenyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3,4-Dichlorophenyl)-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

(E)-1-(3,4-Dichlorophenyl)-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]methanimine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-1-(3,4-Dichlorophenyl)-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]methanimine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluorophenol
  • Allylamine
  • 3-(3,5-Difluorophenyl)propionic acid

Uniqueness

(E)-1-(3,4-Dichlorophenyl)-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]methanimine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H14Cl2N2O2

Molecular Weight

397.2 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]methanimine

InChI

InChI=1S/C21H14Cl2N2O2/c1-26-16-4-2-3-14(10-16)21-25-19-11-15(6-8-20(19)27-21)24-12-13-5-7-17(22)18(23)9-13/h2-12H,1H3

InChI Key

RWWXSTTYSXEQGN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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